molecular formula C8H8BrF B1279349 1-(Bromomethyl)-2-(fluoromethyl)benzene CAS No. 158884-44-7

1-(Bromomethyl)-2-(fluoromethyl)benzene

Cat. No. B1279349
CAS RN: 158884-44-7
M. Wt: 203.05 g/mol
InChI Key: RAJRLLVWSOVELC-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2-(fluoromethyl)benzene” is a compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms . This compound has a bromomethyl group (-CH2Br) and a fluoromethyl group (-CH2F) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-2-(fluoromethyl)benzene” would consist of a benzene ring with a bromomethyl group and a fluoromethyl group attached. The benzene ring is a planar molecule containing a ring of six carbon atoms each with a hydrogen atom attached . The bromomethyl and fluoromethyl groups would replace two of these hydrogen atoms .

Scientific Research Applications

Fluorescence-Based Materials and Techniques

Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted in various basic research fields and industries . “1-(Bromomethyl)-2-(fluoromethyl)benzene” could potentially be used in the development of these fluorophores, contributing to advances in analytical, imaging, and sensing techniques .

Biology and Materials Science

Organic molecule-based fluorophores, including those based on benzene structures, have ushered in a new era in biology and materials science . The compound could potentially be used in the development of new materials or biological research tools .

Development of New Fluorophore Derivatives

The physicochemical properties of SBBFs and their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields . “1-(Bromomethyl)-2-(fluoromethyl)benzene” could potentially be used as a starting point for the synthesis of these derivatives .

Chemical Synthesis

Compounds like “1-(Bromomethyl)-2-(fluoromethyl)benzene” are often used in chemical synthesis. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, while the fluoromethyl group can introduce fluorine atoms into a molecule .

Preparation of Stabilizing Counterions

Compounds with similar structures have been used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations . It’s possible that “1-(Bromomethyl)-2-(fluoromethyl)benzene” could be used in a similar manner .

properties

IUPAC Name

1-(bromomethyl)-2-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJRLLVWSOVELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CF)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279538
Record name 1-(Bromomethyl)-2-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(fluoromethyl)benzene

CAS RN

158884-44-7
Record name 1-(Bromomethyl)-2-(fluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158884-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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